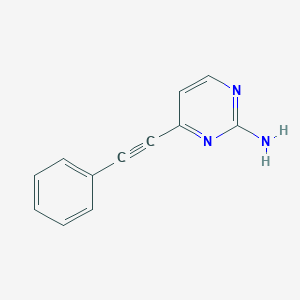

4-(Phenylethynyl)pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

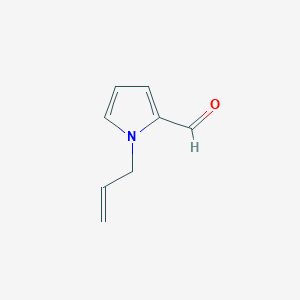

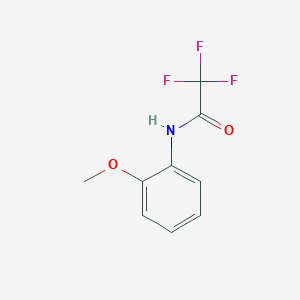

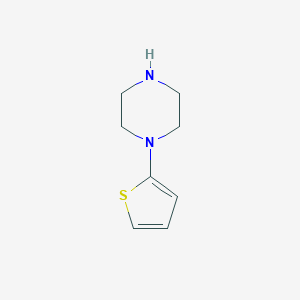

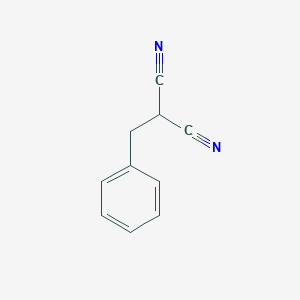

4-(Phenylethynyl)pyrimidin-2-amine is a heterocyclic compound with a pyrimidine core. It contains a phenylethynyl group (C≡C-C₆H₅) attached to the 4-position of the pyrimidine ring. This compound has attracted interest due to its potential applications in drug discovery and medicinal chemistry.

Synthesis Analysis

Several synthetic methods exist for preparing pyrimidine derivatives. One approach involves the reaction of acetylacetone with benzaldehyde in the presence of ammonium acetate, leading to the formation of 4-arylpyrimidines. Another method utilizes ZnCl₂-catalyzed three-component coupling reactions, allowing efficient access to various 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate.

Molecular Structure Analysis

The molecular structure of 4-(Phenylethynyl)pyrimidin-2-amine consists of a pyrimidine ring with a phenylethynyl substituent at the 4-position. The compound exhibits symmetry about the 2-5 axis, with distinct bond lengths and angles. Unequal substitution at the 4 or/and 6 position breaks this symmetry.

Chemical Reactions Analysis

4-(Phenylethynyl)pyrimidin-2-amine can participate in various chemical reactions:

- Oxidative Annulation : Anilines and aryl ketones react with DMSO as a methine equivalent to yield 4-arylquinolines.

- Three-Component Coupling : ZnCl₂-catalyzed reactions involving enamines, triethyl orthoformate, and ammonium acetate lead to 4,5-disubstituted pyrimidines.

- Dehydrogenation/Annulation/Aromatization : A cascade reaction using TEMPO and an iron (II)-complex affords pyrimidine derivatives.

- Multicomponent Synthesis : Amidines and alcohols react to form polysubstituted pyrimidines.

Physical And Chemical Properties Analysis

- Molecular Weight : Approximately 95.10 g/mol.

- Solubility : Soluble in organic solvents.

- Melting Point : Varies based on substitution pattern.

Safety And Hazards

As with any chemical compound, proper handling, storage, and disposal procedures are essential. Consult safety data sheets (SDS) for specific safety information.

将来の方向性

Further research should explore the compound’s pharmacological properties, potential therapeutic applications, and optimization for drug development.

特性

IUPAC Name |

4-(2-phenylethynyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDLLSWPVURFDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=NC(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylethynyl)pyrimidin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)

![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)